

GIBH-130: A Novel Neuroinflammation Inhibitor for Neurodegenerative Diseases

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Compound of Interest		
Compound Name:	GIBH-130	
Cat. No.:	B10779520	Get Quote

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] GIBH-130 effectively suppresses the production of pro-inflammatory cytokines, key mediators in the inflammatory cascade that contributes to neuronal damage.[1] Its mechanism of action is believed to involve the inhibition of the p38 mitogen-activated protein kinase (MAPK) alpha pathway, a critical signaling cascade in the inflammatory response. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of GIBH-130, intended to serve as a resource for researchers and professionals in the field of drug discovery and neuropharmacology.

Discovery and Rationale

GIBH-130 was identified from a microglia-based phenotypic screening aimed at discovering novel compounds with anti-neuroinflammatory properties.[4] Microglia, the resident immune cells of the central nervous system, play a crucial role in the inflammatory processes



associated with neurodegenerative diseases.[5] In pathological conditions, activated microglia release a barrage of pro-inflammatory cytokines, such as interleukin- 1β (IL- 1β), tumor necrosis factor- α (TNF- α), and nitric oxide (NO), which contribute to a neurotoxic environment and exacerbate neuronal cell death. Therefore, targeting microglia-mediated neuroinflammation represents a promising therapeutic strategy for these devastating disorders. **GIBH-130** emerged from this screening as a potent suppressor of pro-inflammatory cytokine production in activated microglia.

Synthesis of GIBH-130

GIBH-130 is a synthetic small molecule with the IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone.[4] Its chemical formula is $C_{20}H_{20}N_6O$, and it has a molecular weight of 360.41 g/mol .[4]

The synthesis of **GIBH-130** is a multi-step process that involves the formation of a pyridazine core followed by a coupling reaction. A general outline of the synthesis is as follows:

- Core Formation: The initial step involves the condensation of a substituted phenylacetic acid derivative with a pyridazine intermediate. This reaction is conducted under controlled temperature and pressure to yield the core pyridazine structure.[4]
- Coupling Reaction: The subsequent key step is an amide bond formation. This is achieved by coupling the pyridazine carboxylic acid with a piperazine-pyrimidine amine. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent like dimethylformamide (DMF) are utilized for this reaction.[4]
- Purification: The final compound is purified using chromatographic techniques, such as highperformance liquid chromatography (HPLC), to achieve a purity of over 98%.[4]

Quantitative Data

The biological activity of **GIBH-130** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.



Parameter	Value	Cell Line/Model	Reference
IC ₅₀ (IL-1β secretion)	3.4 nM	LPS-stimulated N9 microglial cells	[6][7]
IC50 (NO production)	46.24 μM	LPS-stimulated N9 microglial cells	[7]
IC ₅₀ (TNF-α production)	40.82 μΜ	LPS-stimulated N9 microglial cells	[7]

Table 1: In Vitro Efficacy of GIBH-130.

Parameter	Value	Animal Model	Reference
Oral Bioavailability	74.91%	Sprague-Dawley rats	[7]
Half-life (t ₁ / ₂)	4.32 hours	Sprague-Dawley rats	[7]
Blood-Brain Barrier Penetration (AUCBrain/Plasma)	0.21	Sprague-Dawley rats	[7]
Effective In Vivo Dose	0.25 mg/kg	β-amyloid-induced and APP/PS1 transgenic Alzheimer's mouse models	[7]

Table 2: Pharmacokinetic and In Vivo Efficacy Data for GIBH-130.

Experimental Protocols In Vitro Microglia Activation Assay

This protocol describes the methodology to assess the anti-inflammatory effects of **GIBH-130** on lipopolysaccharide (LPS)-stimulated microglial cells.

 Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 Cells are maintained in a humidified incubator at 37°C with 5% CO₂.



- Cell Seeding: BV2 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well or into 6-well plates at 1 x 10⁶ cells/well, depending on the subsequent analysis.[8]
- Compound Treatment: Cells are pre-treated with various concentrations of GIBH-130 (or vehicle control, typically DMSO) for 1 hour before stimulation.
- LPS Stimulation: Microglia are then stimulated with LPS (from E. coli, serotype O111:B4) at a concentration of 100 ng/mL to 1 μg/mL for 24 hours to induce an inflammatory response.[9]
 [10]
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
 - Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][10]

6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Mouse Model

This protocol details the induction of a Parkinson's disease model in mice and the subsequent treatment with **GIBH-130**.

- Animals: Male C57BL/6 mice are used for this model.
- Stereotactic Surgery:
 - Mice are anesthetized with isoflurane and placed in a stereotaxic frame.
 - A unilateral injection of 6-OHDA (4 μg in 2 μL of saline with 0.02% ascorbic acid) is made into the right striatum at the following coordinates relative to bregma: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -3.0 mm. Control animals receive a vehicle injection.
- GIBH-130 Administration:

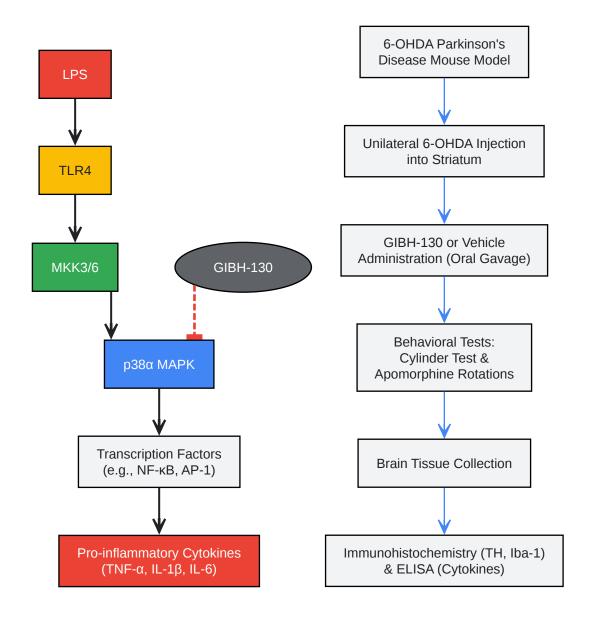


- GIBH-130 is dissolved in a vehicle solution (e.g., 2% DMSO in saline).[1]
- Starting three days post-surgery, mice are administered GIBH-130 (e.g., 1 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 7 days).[1]
- Behavioral Testing:
 - Cylinder Test: To assess forelimb asymmetry, mice are placed in a transparent cylinder, and the number of wall contacts with the ipsilateral and contralateral forelimbs is counted.
 - Apomorphine-Induced Rotations: Mice are injected with apomorphine (a dopamine agonist), and the number of contralateral rotations is recorded as a measure of dopamine receptor supersensitivity on the lesioned side.
- Histological and Biochemical Analysis:
 - At the end of the treatment period, mice are euthanized, and their brains are collected.
 - Immunohistochemistry: Brain sections are stained with antibodies against Tyrosine
 Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum, and Iba-1 to assess microglial activation.
 - ELISA: Brain tissue homogenates from the striatum and substantia nigra are used to measure the levels of pro-inflammatory cytokines.[1]

Signaling Pathways and Experimental Workflows Proposed Mechanism of Action: Inhibition of the p38 MAPK Pathway

GIBH-130 is hypothesized to exert its anti-inflammatory effects through the inhibition of the p38α MAPK signaling pathway. This pathway is a key regulator of pro-inflammatory cytokine production in response to cellular stress and inflammatory stimuli like LPS.





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